molecular formula C9H11N B1368204 (1S,2S)-2-phenylcyclopropan-1-amine

(1S,2S)-2-phenylcyclopropan-1-amine

カタログ番号: B1368204
分子量: 133.19 g/mol
InChIキー: AELCINSCMGFISI-IUCAKERBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,2S)-2-phenylcyclopropan-1-amine is a stereochemically pure cyclopropylamine building block of significant interest in medicinal chemistry and biomedical research. This compound is a key stereoisomer of the racemic drug tranylcypromine, an irreversible monoamine oxidase inhibitor (MAOI) used in the treatment of major depressive disorder . Beyond its classical role in neuroscience, its primary research value now lies in its potent activity as a covalent inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A) . By inhibiting LSD1, this compound can modulate histone methylation status, leading to the upregulation of tumor suppressor genes and altered gene expression patterns, making it an invaluable chemical tool for probing epigenetics in cancer biology . Researchers are leveraging this compound as a critical surface recognition motif in the design and synthesis of novel multi-targeting agents, particularly dual LSD1-HDAC inhibitors for oncology research . Recent studies demonstrate its application in developing compounds with significant antitumor efficacy against colorectal cancer models, both in vitro and in vivo . The strained cyclopropane ring is integral to its mechanism, often acting as a mechanism-based inhibitor that forms a covalent adduct with the flavin cofactor of LSD1 . The specific (1S,2S) stereochemistry is crucial for its optimal orientation and binding affinity within the enzyme's active site, directly influencing the potency and selectivity of the resulting chemical probes or drug candidates . This product is provided for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information is provided for scientific reference.

特性

分子式

C9H11N

分子量

133.19 g/mol

IUPAC名

(1S,2S)-2-phenylcyclopropan-1-amine

InChI

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9-/m0/s1

InChIキー

AELCINSCMGFISI-IUCAKERBSA-N

異性体SMILES

C1[C@H]([C@H]1N)C2=CC=CC=C2

正規SMILES

C1C(C1N)C2=CC=CC=C2

製品の起源

United States

類似化合物との比較

Table 1: Structural Comparison

Compound Name Configuration Substituents Salt Form CAS Number Molecular Weight (g/mol)
(1S,2S)-2-Phenylcyclopropan-1-amine (1S,2S) Phenyl Free base Not available ~133.19 (calculated)
(1S,2R)-2-Phenylcyclopropan-1-amine HCl (1S,2R) Phenyl Hydrochloride 4548-34-9 169.65
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine (1R,2S) 3,4-Difluorophenyl Free base 220352-38-5 ~183.17 (calculated)
(1S)-2,2-Difluorocyclopropan-1-amine HCl (1S) 2,2-Difluoro Hydrochloride Not available ~139.56 (calculated)

Key Observations :

  • Stereochemistry : The (1S,2S) isomer’s spatial arrangement may reduce MAOI activity compared to the (1S,2R) configuration in Tranylcypromine, which is clinically used for depression .
  • Salt Forms : Hydrochloride salts (e.g., Tranylcypromine HCl) improve aqueous solubility (e.g., soluble in DMSO ), critical for drug formulation.

Pharmacological and Physicochemical Properties

Key Findings :

  • Tranylcypromine HCl ((1S,2R)): Demonstrated MAOI activity with clinical use in depression. Its hydrochloride salt enhances stability and dosing accuracy .
  • Fluorinated Analogs : Compounds like (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine exhibit increased hazards (e.g., skin irritation ), likely due to enhanced reactivity from electron-withdrawing fluorine groups.
  • Stereochemical Impact : The (1S,2S) configuration may reduce enzymatic binding due to altered spatial orientation of the amine group, though experimental validation is needed.

準備方法

Simmons-Smith Reaction and Variants

A widely used method for cyclopropane ring formation is the Simmons-Smith reaction, which involves the reaction of an alkene with a zinc-copper couple and diiodomethane or related reagents to generate a cyclopropane ring.

  • Procedure: Styrene or substituted styrene derivatives are treated with the zinc-copper couple and diiodomethane under controlled temperature to form 2-phenylcyclopropane intermediates.
  • Stereochemical Control: The reaction can be tuned with chiral ligands or auxiliaries to favor the (1S,2S) stereoisomer.
  • Subsequent Amination: The cyclopropane intermediate undergoes amination, often via nucleophilic substitution or reductive amination, to introduce the amine group at the 1-position.

Carbene Addition to Alkenes

Another approach involves the addition of carbenes or carbene equivalents (e.g., diazo compounds) to styrene derivatives:

  • Chiral Rhodium or Copper Catalysts: These catalysts mediate enantioselective cyclopropanation, producing the desired stereoisomer.
  • Example: Use of chiral dirhodium catalysts with diazo compounds derived from phenylacetic acid derivatives can yield (1S,2S)-2-phenylcyclopropan-1-amine precursors with high enantiomeric excess.

Asymmetric Synthesis Routes

Enantioselective Aminocyclopropanation

  • Method: Direct asymmetric aminocyclopropanation of alkenes using chiral catalysts or chiral auxiliaries.
  • Catalysts: Chiral transition metal complexes (e.g., copper, rhodium) or organocatalysts.
  • Outcome: Formation of cyclopropane rings bearing amine groups with controlled stereochemistry.

Amino Acid-Derived Cyclopropanation

  • Strategy: Starting from α-amino acids or their derivatives, cyclopropanation reactions are performed to generate cyclopropane rings with amino substituents.
  • Advantages: This route leverages existing stereochemical information from amino acids to control the configuration of the product.

Industrial and Scalable Methods

Industrial synthesis focuses on scalability, yield optimization, and cost-effectiveness:

  • Continuous Flow Reactors: Employed for controlled cyclopropanation reactions to improve reproducibility and safety.
  • Catalyst Optimization: Use of robust chiral catalysts that maintain activity over multiple cycles.
  • Purification Techniques: Advanced chromatographic or crystallization methods to isolate the (1S,2S) isomer with high purity.

Summary Table of Preparation Methods

Methodology Key Reagents/Catalysts Stereochemical Control Advantages Limitations
Simmons-Smith Cyclopropanation Zn-Cu couple, diiodomethane Chiral auxiliaries or ligands Well-established, mild conditions Moderate stereoselectivity
Carbene Addition (Diazo compounds) Chiral Rh or Cu catalysts High enantioselectivity High stereocontrol Requires diazo precursors (hazardous)
Asymmetric Aminocyclopropanation Chiral transition metal catalysts Direct amine introduction One-step amination and cyclopropanation Catalyst cost, optimization needed
Amino Acid-Derived Cyclopropanation α-Amino acid derivatives Inherent stereochemistry Uses natural chiral pool Multi-step synthesis
Industrial Continuous Flow Optimized catalysts, flow systems Process control Scalable, reproducible Requires specialized equipment

Detailed Research Findings

  • Rajadhyaksha’s patented method (US Patent US4016204, 1964) describes the synthesis of trans-2-phenylcyclopropylamine, which includes preparation of the cyclopropane ring followed by amination, providing a foundational industrial route.
  • Enantioselective synthesis studies (J. Org. Chem., 1993) demonstrate practical methods to obtain all four stereoisomers of 2-phenylcyclopropan-1-amino acid derivatives, which can be converted to the amine analogs with retention of stereochemistry.
  • Use of chiral dirhodium catalysts in carbene transfer reactions has been shown to yield high enantiomeric excess of the (1S,2S) isomer, enhancing the efficiency of asymmetric synthesis.
  • Continuous flow methodologies are emerging to improve safety and scalability, particularly for reactions involving hazardous intermediates like diazo compounds.

Q & A

Basic Research Questions

Q. What synthetic methods are effective for achieving high enantiomeric purity in (1S,2S)-2-phenylcyclopropan-1-amine?

  • Methodology :

  • Cyclopropanation : Utilize transition-metal-catalyzed reactions (e.g., Simmons-Smith) with chiral auxiliaries or enantioselective catalysts to form the cyclopropane ring .
  • Chiral Resolution : Apply chiral HPLC or diastereomeric salt formation to separate enantiomers post-synthesis. Evidence from PubChem highlights chiral column conditions for structurally related cyclopropane amines (e.g., mobile phase: hexane/isopropanol with 0.1% diethylamine) .
  • Example Route : A method analogous to N-substituted cyclopropylmethylamine synthesis involves reductive amination of a cyclopropane carbonyl precursor, followed by stereochemical verification via NMR .

Q. What analytical techniques confirm the stereochemistry and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : Key proton signals (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm) and coupling constants (J values) distinguish stereoisomers .
  • Chiral HPLC : Compare retention times against known standards; methods validated in PubChem for similar amines use Chiralpak® columns .
  • HRMS : Confirm molecular formula (C₉H₁₁N; [M+H]+ = 134.0964) and isotopic patterns .

Q. What are the recommended storage conditions for this compound?

  • Guidelines :

  • Store under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Avoid exposure to light; use amber vials for stability.
  • Note: Related cyclopropane amines in CAS databases require similar protocols to minimize decomposition .

Advanced Research Questions

Q. How does the (1S,2S) stereochemistry influence biological activity compared to other isomers (e.g., 1S,2R)?

  • Methodology :

  • Receptor Binding Assays : Compare affinity for targets like serotonin receptors (5-HT2C) using radioligand displacement. For example, (1S,2R)-isomers show higher 5-HT2C affinity, while (1S,2S) may exhibit selectivity for other targets .
  • Molecular Docking : Model interactions with MAO-A/B active sites; Tranylcypromine (1S,2R) acts as an MAO inhibitor, but (1S,2S) may lack this due to steric clashes .

Q. What strategies resolve contradictions in reported bioactivity data between stereoisomers?

  • Approaches :

  • Re-evaluate Assay Conditions : Control pH, temperature, and solvent effects (e.g., DMSO% in cell-based assays).
  • Verify Stereochemical Purity : Use chiral analytical methods to confirm no contamination by (1S,2R) or other isomers .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to differentiate true activity from assay artifacts .

Q. How can this compound be derivatized to explore structure-activity relationships (SAR)?

  • Derivatization Strategies :

  • Phenyl Ring Modifications : Introduce electron-withdrawing/donating groups (e.g., –F, –OCH₃) via Suzuki coupling.
  • Amine Functionalization : Alkylate with halogenated or aryl groups to modulate lipophilicity and target engagement.
  • Example: N-cyclopropylmethyl derivatives of similar amines show enhanced receptor selectivity .

Key Considerations

  • Toxicity Screening : Use in vitro cytotoxicity assays (e.g., HepG2 cells) and Ames tests for mutagenicity. Related cyclopropane derivatives in PubChem show low acute toxicity .
  • Mechanistic Studies : Combine X-ray crystallography (for target co-crystallization) and molecular dynamics simulations to rationalize stereochemical effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。